tert-Butyl 3-amino-2-(2-bromophenyl)pyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl 3-amino-2-(2-bromophenyl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C15H21BrN2O2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a tert-butyl ester group, an amino group, and a bromophenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-amino-2-(2-bromophenyl)pyrrolidine-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed through a cyclization reaction involving an appropriate precursor, such as a 1,4-diketone or a 1,4-diamine.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced through a nucleophilic substitution reaction using a brominated aromatic compound.
Protection of the Amino Group: The amino group is protected using a tert-butyl carbamate (Boc) group to prevent unwanted side reactions during subsequent steps.
Formation of the tert-Butyl Ester: The tert-butyl ester group is introduced through esterification using tert-butyl alcohol and an appropriate activating agent, such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-amino-2-(2-bromophenyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The bromophenyl group can be reduced to form phenyl derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2), potassium permanganate (KMnO4), and nitric acid (HNO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3), sodium thiolate (NaSR), or sodium alkoxide (NaOR).
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Phenyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
tert-Butyl 3-amino-2-(2-bromophenyl)pyrrolidine-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 3-amino-2-(2-bromophenyl)pyrrolidine-1-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromophenyl group can participate in π-π interactions with aromatic residues in proteins, while the amino group can form hydrogen bonds with polar residues.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-amino-2-(3-bromophenyl)pyrrolidine-1-carboxylate
- tert-Butyl 3-amino-2-(4-bromophenyl)pyrrolidine-1-carboxylate
- tert-Butyl 3-amino-2-(2-chlorophenyl)pyrrolidine-1-carboxylate
Uniqueness
tert-Butyl 3-amino-2-(2-bromophenyl)pyrrolidine-1-carboxylate is unique due to the specific positioning of the bromine atom on the phenyl ring, which can influence its reactivity and interactions with other molecules. This positional isomerism can lead to differences in biological activity and chemical behavior compared to its analogs.
Properties
Molecular Formula |
C15H21BrN2O2 |
---|---|
Molecular Weight |
341.24 g/mol |
IUPAC Name |
tert-butyl 3-amino-2-(2-bromophenyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H21BrN2O2/c1-15(2,3)20-14(19)18-9-8-12(17)13(18)10-6-4-5-7-11(10)16/h4-7,12-13H,8-9,17H2,1-3H3 |
InChI Key |
JUTFCKSZLBMODT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1C2=CC=CC=C2Br)N |
Origin of Product |
United States |
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